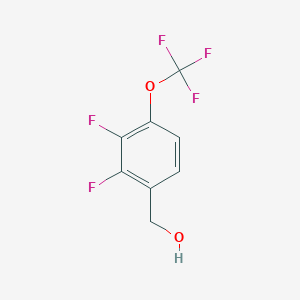

2,3-Difluoro-4-(trifluoromethoxy)benzyl alcohol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Difluoro-4-(trifluoromethoxy)benzyl alcohol (DFTBA) is an organic compound with a wide range of applications in scientific research, including synthetic organic chemistry, medicinal chemistry, and biochemistry. It is a colorless, volatile liquid with a strong odor. DFTBA is a major component of many pharmaceuticals, pesticides, and other industrial chemicals. Due to its unique properties, DFTBA is an important intermediate in the synthesis of a variety of organic compounds.

Applications De Recherche Scientifique

Bench-Stable Pyridinium Salt for Benzylation of Alcohols

A stable, neutral organic salt, 2-Benzyloxy-1-methylpyridinium triflate, converts alcohols into benzyl ethers upon warming, showcasing the potential of utilizing benzyl alcohols in benzylation reactions to produce benzyl ethers efficiently (Poon & Dudley, 2006).

Deoxytrifluoromethylation of Alcohols

The process of deoxy-functionalization of alcohols, particularly deoxyfluorination, is crucial in medicinal chemistry for incorporating fluorine atoms into molecules, improving their pharmaceutical properties. A novel copper metallaphotoredox-mediated method enables direct deoxytrifluoromethylation, forming C(sp3)-CF3 bonds and highlighting the significance of the trifluoromethyl group in drug design (Intermaggio et al., 2022).

Catalyzed Secondary Benzylation

The use of metal triflates, such as lanthanoid, scandium, and hafnium triflate, in nitromethane enables highly effective secondary-benzylation systems. This method facilitates secondary benzylation across a range of nucleophiles, demonstrating the versatility and efficiency of using triflate-based catalysts for alkylation reactions (Noji et al., 2003).

O-Benzylation Using Acid-Catalyzed Reagents

TriBOT, a trimerization product of benzyl imidate, acts as an acid-catalyzed O-benzylating agent, transforming various functionalized alcohols into benzyl ethers in good yields. This method underscores the utility of acid-catalyzed reagents in facilitating O-benzylation, offering a stable and efficient approach (Yamada, Fujita, & Kunishima, 2012).

Broad-Spectrum Deoxofluorinating Agent

Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-FluorTM) serves as a broad-spectrum deoxofluorinating agent for converting alcohols to alkyl fluorides and carboxylic acids to trifluoromethyl derivatives. This highlights its utility as a less thermally sensitive and more versatile alternative to traditional deoxofluorination reagents (Lal et al., 1999).

Propriétés

IUPAC Name |

[2,3-difluoro-4-(trifluoromethoxy)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O2/c9-6-4(3-14)1-2-5(7(6)10)15-8(11,12)13/h1-2,14H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBIGOHNDVOGCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CO)F)F)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-4-(trifluoromethoxy)benzyl alcohol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methoxyphenyl)-2-methyl-3-(pyrido[2,3-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2699185.png)

![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2699187.png)

![5-Methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2699188.png)

![2-[(4-ethylbenzyl)sulfanyl]-6,7-dimethoxy-3-phenethyl-4(3H)-quinazolinimine](/img/structure/B2699189.png)

![1-[(4-chlorophenyl)methyl]-5-methyl-3H-pyrimidine-2,4-dione](/img/structure/B2699193.png)

![2-(cyclopropanecarboxamido)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2699196.png)

![Ethyl 1-piperidin-3-ylbicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B2699203.png)

![2-[(4-Isopropyl-3-methylanilino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B2699207.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2699208.png)